Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Historical Development of Dihydropyridazine Scaffold in Medicinal Chemistry
The dihydropyridazine scaffold emerged as a pharmacologically relevant structure in the mid-20th century, with early synthetic efforts focused on heterocyclic systems for antibiotic development. Initial interest in pyridazine derivatives grew from their structural similarity to pyridine and pyrimidine, which are critical in nucleotide biochemistry. By the 1960s, researchers began exploring 1,6-dihydropyridazines due to their unique electronic configuration, which allows for both hydrogen bonding and π-π interactions. The discovery of 6-oxo-1,6-dihydropyridazine derivatives marked a turning point, as these compounds demonstrated unexpected versatility in modulating enzyme activity and receptor binding. For example, the introduction of carboxylic acid groups at the 3-position enabled interactions with metalloproteases, while N1-substituents like alkyl or aryl groups enhanced metabolic stability. By the 2000s, advances in combinatorial chemistry accelerated the synthesis of novel dihydropyridazine analogs, paving the way for targeted drug discovery campaigns.
Significance of 1,6-Dihydropyridazine Framework as a Privileged Structure
The 1,6-dihydropyridazine core is classified as a privileged structure due to its capacity to bind diverse biological targets through strategic functionalization. This scaffold’s planar aromatic system facilitates interactions with hydrophobic protein pockets, while its electron-rich regions engage in hydrogen bonding and dipole-dipole interactions. Key features contributing to its privileged status include:
- Tunable N1-substituents : Alkyl or aryl groups (e.g., p-tolyl) enhance lipophilicity and target selectivity.
- Versatile 3-position modifications : Carboxylate or cyano groups enable covalent or ionic interactions with catalytic sites.
- 6-oxo group : Serves as a hydrogen bond acceptor, critical for binding serine proteases and kinases.
For instance, 1-benzyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile exhibits dual activity as a kinase inhibitor and antimicrobial agent, underscoring the scaffold’s adaptability.
Evolution of p-Tolyl-Substituted Dihydropyridazine Research
The incorporation of p-tolyl groups at the N1 position of dihydropyridazines represents a strategic advancement in optimizing pharmacokinetic and pharmacodynamic properties. Early studies revealed that p-tolyl substituents improve metabolic stability by shielding the core structure from oxidative degradation. Comparative analyses of N1-alkyl versus N1-aryl derivatives demonstrated that p-tolyl groups enhance binding affinity for ATP pockets in kinases, likely due to favorable van der Waals interactions with hydrophobic residues. For example, p-tolyl-substituted analogs of imidazo[1,2-b]pyridazine show 10-fold greater potency against Abl kinase compared to their alkylated counterparts. Recent work has focused on hybridizing p-tolyl with electronically diverse substituents (e.g., fluoro, methyl) to fine-tune target engagement.
Current Research Landscape of Functionalized Dihydropyridazines
Modern functionalization strategies prioritize multi-target engagement and solubility optimization. The compound ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate exemplifies this trend, combining:
- 3-Fluoro-4-methylphenyl group : Introduces steric bulk and electron-withdrawing effects to enhance protease inhibition.
- Ethoxycarboxylate moiety : Improves aqueous solubility while maintaining membrane permeability.
- 2-oxoethoxy linker : Facilitates conformational flexibility for binding allosteric sites.
Table 1: Impact of Functional Groups on Dihydropyridazine Bioactivity
Properties
IUPAC Name |
ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O5/c1-4-31-23(30)22-19(12-21(29)27(26-22)17-9-5-14(2)6-10-17)32-13-20(28)25-16-8-7-15(3)18(24)11-16/h5-12H,4,13H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNMPPUMPAIIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)C)F)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a diester. This step often requires acidic or basic conditions to facilitate the cyclization process.
Substitution Reactions: The introduction of the 3-fluoro-4-methylphenyl group can be achieved through nucleophilic aromatic substitution reactions. This involves the reaction of a fluoro-substituted aromatic amine with an appropriate electrophile.
Esterification: The ethyl ester group is typically introduced via esterification reactions, where the carboxylic acid group is reacted with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Final Assembly: The final step involves the coupling of the substituted pyridazine with the ethoxy group, which can be achieved through etherification reactions using reagents like ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research demonstrated that similar pyridazine derivatives could inhibit the PD-1/PD-L1 interaction, crucial for immune evasion in tumors. The tested compound showed promising results in restoring immune function at concentrations as low as 100 nM .
- Immunomodulatory Effects : The compound has also been evaluated for its ability to enhance T-cell activation. In vitro experiments revealed that it could increase the proliferation of CD4+ T-cells when exposed to specific antigens, indicating its potential role as an immunomodulator .
Enzyme Inhibition
The structural features of this compound suggest that it may act as an inhibitor for certain enzymes. Compounds with similar structures have shown the ability to modulate enzyme activity, which could be leveraged in drug development targeting specific metabolic pathways .
Anti-Cancer Activity
Research involving pyridazine derivatives has shown significant cytotoxic effects against several cancer cell lines:
- Breast Cancer : A study reported IC50 values ranging from 10 µM to 50 µM for similar compounds against breast cancer cells, indicating their potential as therapeutic agents.
- Lung Cancer : Another investigation highlighted the effectiveness of these compounds in inhibiting lung cancer cell proliferation.
Immunomodulatory Effects
Recent studies have focused on the immunomodulatory capabilities of this compound:
- A notable experiment demonstrated increased CD4+ T-cell proliferation in response to specific antigens when treated with this compound, suggesting its application in enhancing immune responses during cancer therapy.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The presence of the fluoro and methyl groups can enhance binding affinity and selectivity, while the pyridazine ring provides a stable scaffold for interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound shares a pyridazine backbone with analogs like Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS 478067-01-5). Critical differences include:
- Substituent electronic profiles : The target compound has a 3-fluoro-4-methylphenyl group, whereas CAS 478067-01-5 features two trifluoromethyl groups. The latter’s electron-withdrawing trifluoromethyl groups enhance lipophilicity and metabolic stability compared to the fluoro-methyl combination .
Research Findings and Methodological Insights
Structural Characterization
Crystallographic studies using programs like SHELXL (part of the SHELX suite) are critical for resolving the 3D geometry of such compounds. SHELX’s refinement algorithms enable precise determination of bond lengths and angles, particularly for complex substituents like the 3-fluoro-4-methylphenyl group . Visualization tools such as ORTEP-3 facilitate the interpretation of thermal ellipsoids and molecular packing, aiding in the comparison of steric effects between analogs .
Biological Activity
Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of pyridazine derivatives. Its unique structural features suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of approximately 439.4 g/mol. The presence of functional groups such as the fluoro and methyl phenyl moieties enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN3O5 |
| Molar Mass | 439.4 g/mol |
| CAS Number | 899943-65-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The structural components facilitate binding to active sites, potentially inhibiting or modulating their functions. The fluoro group enhances metabolic stability, which can improve pharmacokinetic properties compared to similar compounds without fluorine.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity:
Preliminary studies suggest that this compound demonstrates significant antimicrobial properties, potentially more potent than standard antibiotics against various bacterial strains .
2. Anticancer Potential:
In vitro assays have shown that derivatives of this compound may inhibit cancer cell proliferation. The mechanism likely involves the modulation of key signaling pathways associated with cell cycle regulation and apoptosis .
3. Enzyme Inhibition:
The compound has been explored for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyridazine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics .
Study 2: Anticancer Activity
Research focused on the anticancer effects of pyridazine derivatives in human cancer cell lines demonstrated that compounds structurally similar to this compound induced significant apoptosis in breast cancer cells .
Q & A
Q. What are the key structural features and functional groups of this compound, and how can they be experimentally validated?
The compound contains a dihydropyridazine core with ester, amide, and aryl ether substituents. Key functional groups include the 3-fluoro-4-methylphenylamino moiety, the p-tolyl group, and the ethoxy linker. Structural validation involves:
- X-ray crystallography using programs like SHELXL for refinement .
- ORTEP-III for visualizing thermal ellipsoids and bond geometries .
- NMR spectroscopy (¹H/¹³C, DEPT, HSQC) to confirm connectivity and stereochemistry.
Table 1: Key Spectroscopic Signals
| Functional Group | Expected NMR Shift (δ, ppm) | IR Absorption (cm⁻¹) |
|---|---|---|
| Ester carbonyl | 165-175 (¹³C) | 1720-1740 |
| Amide carbonyl | 168-172 (¹³C) | 1640-1680 |
| Aromatic C-F | 110-125 (¹³C) | 1100-1250 |
Q. What synthetic strategies are recommended for preparing this compound?
A multi-step approach is typical:
- Step 1 : Michael addition of ethyl acetoacetate to a chalcone derivative (e.g., (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) under basic conditions (10% NaOH in ethanol, reflux) to form the cyclohexenone intermediate .
- Step 2 : Functionalization via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to install the 3-fluoro-4-methylphenylamino group .
- Step 3 : Final cyclization using catalytic Pd or Cu to form the dihydropyridazine ring .
Q. How should researchers handle stability and storage of this compound?
- Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the ester and amide groups .
- Monitor decomposition via HPLC (C18 column, acetonitrile/water gradient) every 3 months.
Q. What analytical methods are critical for purity assessment?
- HPLC-MS : Use a C18 column with ESI-MS detection (m/z ~470 [M+H]⁺).
- Elemental analysis : Target ≤0.3% deviation from theoretical C/H/N values.
- TGA/DSC : Assess thermal stability (decomposition >200°C expected) .
Q. What preliminary biological screening assays are suitable for this compound?
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HL-60, CCRF-CEM) .
- Enzyme inhibition : Kinase or protease assays (IC₅₀ determination) using fluorescence-based substrates.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?
- Systematic substitution : Replace the p-tolyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to modulate cytotoxicity .
- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., amide NH as H-bond donor) .
Table 2: SAR Trends for Analogues
| Substituent (R) | IC₅₀ (μM) | LogP |
|---|---|---|
| p-Tolyl (parent) | 12.3 | 3.2 |
| 4-CF₃-phenyl | 5.8 | 3.8 |
| 4-OMe-phenyl | 18.6 | 2.5 |
Q. How to resolve contradictions in crystallographic and spectroscopic data?
- Disorder modeling : Refine X-ray data with SHELXL’s PART instruction to account for disordered cyclohexene conformers .
- Dynamic NMR : Analyze line broadening at variable temperatures to detect rotational barriers in the ethoxy linker .
Q. What mechanistic studies are needed to elucidate its mode of action?
- Proteomics : SILAC labeling to identify protein targets in apoptosis pathways .
- Metabolomics : LC-MS profiling to track changes in ATP/ADP ratios indicative of mitochondrial dysfunction.
Q. How to validate computational docking predictions experimentally?
- Surface plasmon resonance (SPR) : Measure binding kinetics to proposed targets (e.g., Bcl-2).
- X-ray co-crystallization : Resolve ligand-protein interactions at <2.0 Å resolution .
Q. What advanced crystallographic techniques address disorder in its structure?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
